Metabolic Stability Advantage: Resistance to N-Dealkylation vs. N-Methyl Pyrazole Analogs
The N1-CF3 substitution in (1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine confers complete resistance to oxidative N-dealkylation, a primary metabolic liability of N-alkyl pyrazoles. In the CHK1 inhibitor program, the N1-CF3 pyrazole-containing compound MU380 showed no detectable N-dealkylation metabolite in vivo, whereas the comparator SCH900776 (bearing an N-alkyl pyrazole) underwent extensive dealkylation to a significantly less selective metabolite [1].
| Evidence Dimension | Metabolic stability (resistance to oxidative N-dealkylation) |
|---|---|
| Target Compound Data | N1-CF3 pyrazole-containing MU380: no detectable N-dealkylation metabolite in vivo |
| Comparator Or Baseline | SCH900776 (N-alkyl pyrazole analog): extensive N-dealkylation to less selective metabolite |
| Quantified Difference | Elimination of N-dealkylation pathway (qualitative binary outcome: present → absent) |
| Conditions | In vivo mouse pharmacokinetic study; metabolite profiling |
Why This Matters
Elimination of a major metabolic liability reduces the risk of forming off-target active metabolites and simplifies PK/PD modeling, directly impacting lead selection and procurement decisions for advanced medicinal chemistry programs.
- [1] Samadder, P., Suchánková, T., Hylse, O., Khirsariya, P., Nikulenkov, F., Drápela, S., ... & Souček, K. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics, 16(9), 1831-1842. PMID: 28619751. View Source
